4-(Oxetan-3-yloxy)piperidine hydrochloride
Description
Significance of Piperidine-Containing Architectures in Organic Synthesis
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and natural products. nih.govijnrd.org Its prevalence is a testament to its favorable physicochemical properties and its versatility as a structural motif. nih.gov
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine nucleus is a quintessential example of such a scaffold. researchgate.netnih.gov Its conformational flexibility, allowing it to adopt chair and boat conformations, enables it to present substituents in a variety of spatial orientations, facilitating interactions with diverse biological macromolecules. This inherent structural versatility has made the piperidine ring a frequent component in the design of novel therapeutic agents. researchgate.netnih.gov Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for synthetic elaboration and the introduction of molecular diversity. ijnrd.org
Substituted piperidines are invaluable building blocks in the synthesis of more complex heterocyclic systems. The strategic placement of functional groups on the piperidine ring directs the course of subsequent chemical transformations, enabling the construction of intricate polycyclic architectures. digitellinc.comnih.govajchem-a.com Methods for the stereoselective synthesis of substituted piperidines are of paramount importance, as the biological activity of the final molecule is often highly dependent on its stereochemistry. digitellinc.comnih.gov The development of efficient synthetic routes to enantiomerically pure substituted piperidines continues to be an active area of research, driven by the demand for novel and potent bioactive molecules. nih.gov
Importance of Oxetane (B1205548) Ring Systems in Contemporary Molecular Design
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and increasingly utilized motif in modern molecular design. nih.govacs.orgnih.gov Its unique structural and electronic properties offer distinct advantages in modulating the physicochemical and pharmacological profiles of molecules. nih.govnih.gov
The incorporation of an oxetane ring into a molecule can significantly influence its three-dimensional shape and polarity. nih.govmdpi.com The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for optimizing binding interactions with biological targets. mdpi.com The presence of the oxygen atom within the small ring also introduces polarity without significantly increasing molecular weight, a desirable feature in drug design. nih.govnih.gov This ability to fine-tune the structural and electronic properties of a molecule makes the oxetane moiety a powerful tool for exploring new chemical space and diversifying molecular scaffolds. nih.govmdpi.com
Oxetane ethers are increasingly employed as bioisosteres for other functional groups, most notably gem-dimethyl and carbonyl groups. acs.orgu-tokyo.ac.jpresearchgate.net A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The oxetane ring can mimic the steric bulk of a gem-dimethyl group while introducing polarity and improving aqueous solubility. u-tokyo.ac.jpresearchgate.net Furthermore, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl group, but with improved metabolic stability. u-tokyo.ac.jp This isosteric replacement strategy allows medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
Overview of 4-(Oxetan-3-yloxy)piperidine (B1434962) Hydrochloride as a Key Synthetic Intermediate
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of chemical reactions. As a building block, it allows for the introduction of the oxetane-piperidine motif into larger, more complex molecules. This can be particularly useful in medicinal chemistry programs aimed at improving properties such as solubility, metabolic stability, and target engagement. The strategic combination of these two important heterocyclic systems in 4-(Oxetan-3-yloxy)piperidine hydrochloride makes it a key intermediate for the synthesis of a new generation of complex molecules with potential applications in various fields of chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(oxetan-3-yloxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMXOMBHCFWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2COC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138379-43-6 | |
| Record name | 4-(oxetan-3-yloxy)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Theoretical Studies of Reactions Involving 4 Oxetan 3 Yloxy Piperidine Hydrochloride
Elucidation of Reaction Mechanisms in Piperidine (B6355638) Ring Formation
The synthesis of the piperidine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. nih.govijnrd.org For a molecule like 4-(Oxetan-3-yloxy)piperidine (B1434962), the piperidine ring is typically formed through established cyclization or reduction strategies. mdpi.com
One of the most common and direct routes to the piperidine ring is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a transition metal catalyst, such as nickel, palladium, or platinum. nih.govdtic.mil The mechanism generally proceeds through a series of hydrogenation steps, leading to the saturated piperidine ring. The conditions for these reactions, including temperature, pressure, and catalyst choice, can be harsh, which may pose a challenge to the stability of the appended oxetane (B1205548) ring. nih.gov
Alternative methods involve intramolecular cyclization reactions. mdpi.com For instance, a common strategy is the reductive amination of a dicarbonyl compound. nih.gov Another powerful approach is the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and reduction, which is a classic method for forming 4-piperidones, key intermediates that can be further functionalized. dtic.mil More contemporary methods include palladium-catalyzed enantioselective aza-Heck cyclizations and radical-mediated amine cyclizations, which offer greater control over stereochemistry and functional group tolerance. nih.gov The specific mechanism for forming the piperidine ring of 4-(Oxetan-3-yloxy)piperidine would depend on the chosen synthetic route, with each pathway involving distinct intermediates and transition states.
| Method | General Mechanism | Key Intermediates | Typical Conditions |
| Pyridine Hydrogenation | Stepwise reduction of the aromatic ring. nih.gov | Dihydropyridine, Tetrahydropyridine | H₂, Transition Metal Catalyst (Ni, Pd, Pt), High Temperature/Pressure nih.govdtic.mil |
| Reductive Amination | Formation of an imine or enamine from a dicarbonyl precursor, followed by intramolecular cyclization and reduction. mdpi.com | Iminium ion nih.gov | Dicarbonyl compound, Primary amine, Reducing agent (e.g., NaCNBH₃) nih.gov |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis, decarboxylation, and reduction. dtic.mil | β-keto ester | Diester, Strong base (e.g., NaOEt) dtic.mil |
| Aza-Heck Cyclization | Palladium-catalyzed intramolecular reaction of an amine with an alkene. nih.gov | Organopalladium species | Alkene-tethered amine, Pd catalyst nih.gov |
Mechanistic Pathways of Oxetane Ring Transformations
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, making it susceptible to various transformations, particularly ring-opening reactions. nih.govnih.gov Its reactivity is intermediate between that of the highly reactive oxiranes (epoxides) and the more stable tetrahydrofurans. chemrxiv.org The presence of the ether linkage to the piperidine ring and the hydrochloride salt form can significantly influence the mechanistic pathways of these transformations.
Ring-opening reactions of oxetanes are the most studied transformations of this moiety and can proceed through several mechanisms depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. magtech.com.cnresearchgate.net For 4-(Oxetan-3-yloxy)piperidine hydrochloride, the acidic conditions provided by the hydrochloride salt can facilitate acid-catalyzed ring-opening.
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, which activates the ring for nucleophilic attack. chemrxiv.orgresearchgate.net This activation is crucial, as the oxetane ring is generally less reactive than an epoxide. researchgate.net The subsequent nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring. The regioselectivity of this attack is governed by a combination of steric and electronic effects. magtech.com.cn
Sₙ2-type Mechanism : With strong nucleophiles, the reaction often proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. magtech.com.cn
Sₙ1-type Mechanism : In the presence of strong acids and with weak nucleophiles, the reaction can develop more Sₙ1 character. A partial positive charge builds up on the more substituted carbon atom, favoring nucleophilic attack at this site (electronic effect control). magtech.com.cn
For the unsubstituted oxetane ring in 4-(Oxetan-3-yloxy)piperidine, the two methylene carbons are electronically similar, so steric factors would likely dominate in a pure Sₙ2 reaction. However, the protonation under acidic conditions could lead to a carbocation-like transition state, influencing the reaction pathway. The presence of an internal nucleophile, such as the piperidine nitrogen (if deprotonated), could also lead to intramolecular ring-opening and rearrangement products. nih.gov The stability of the oxetane ring is also dependent on its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance that blocks the path of incoming nucleophiles. nih.gov
| Condition | Mechanism Type | Key Features | Expected Outcome |
| Acid-Catalyzed | Sₙ1/Sₙ2-like | Protonation of the oxetane oxygen activates the ring. chemrxiv.orgresearchgate.net | Ring-opening to form a diol or other functionalized propanol (B110389) derivatives. |
| Nucleophilic (Strong Nu:⁻) | Sₙ2 | Attack at the less sterically hindered carbon. magtech.com.cn | Formation of a 3-substituted-1-propanol derivative. |
| Lewis Acid-Catalyzed | Varies | Coordination of Lewis acid to the oxygen atom. magtech.com.cnresearchgate.net | Can promote attack at the more sterically hindered carbon. magtech.com.cn |
Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity
Computational chemistry and molecular modeling have become indispensable tools for understanding the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov For a molecule like this compound, these methods can be employed to study its conformational preferences, electronic structure, and the mechanisms of its reactions. nih.govmdpi.com
Molecular modeling can predict the three-dimensional structure of the molecule and identify the most stable conformers. This is particularly important for understanding how the spatial arrangement of the piperidine and oxetane rings influences reactivity. Docking simulations, for example, can be used to predict how the molecule might bind to a biological target, such as a receptor or enzyme, by analyzing intermolecular interactions. nih.gov These studies can reveal crucial amino acid residues that interact with the molecule, guiding the design of more potent analogues. nih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute various properties, including reaction energetics. researchgate.netunimib.it DFT calculations are instrumental in elucidating complex reaction mechanisms by locating and characterizing transition states and intermediates along a reaction pathway. pku.edu.cn
For the reactions involving 4-(Oxetan-3-yloxy)piperidine, DFT could be applied to:
Model Piperidine Ring Formation : By calculating the activation energies for different cyclization pathways, DFT can help determine the most favorable synthetic route.
Investigate Oxetane Ring-Opening : DFT can be used to model the acid-catalyzed ring-opening mechanism. By calculating the energies of the transition states for nucleophilic attack at the different carbon atoms, the regioselectivity of the reaction can be predicted and explained. researchgate.net
Assess Reactivity and Selectivity : DFT can be used to calculate reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps. mdpi.com These descriptors help to identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting its reactivity towards various reagents. mdpi.com For example, the analysis could confirm the nucleophilicity of the piperidine nitrogen and the susceptibility of the oxetane ring's C-O bonds to cleavage.
By combining experimental results with computational studies, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating its synthesis and application. researchgate.net
| Computational Method | Application | Information Gained |
| Molecular Docking | Binding to biological targets. nih.gov | Prediction of binding mode, affinity, and key intermolecular interactions. nih.gov |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes. researchgate.net | Information on conformational changes and stability of interactions over time. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. unimib.itpku.edu.cn | Geometries of reactants, products, intermediates, and transition states; activation energies; reaction thermodynamics. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity. unimib.it | Identification of HOMO (nucleophilic sites) and LUMO (electrophilic sites). |
Derivatization and Functionalization Strategies of 4 Oxetan 3 Yloxy Piperidine Hydrochloride
Oxidative Transformations on the Piperidine (B6355638) and Oxetane (B1205548) Frameworks
The oxetane ring is generally stable, though its reactivity is influenced by its substitution pattern. nih.gov Studies on various oxetane-containing molecules have shown that the core can be tolerant to a range of oxidative conditions. chemrxiv.org For instance, the oxidation of hydroxymethyl-substituted oxetanes to aldehydes has been effectively achieved using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). chemrxiv.org Further oxidation to carboxylic acids is also possible, though the choice of reagent is substrate-specific to avoid decomposition. chemrxiv.org
The piperidine ring offers different sites for oxidative functionalization. While direct C-H oxidation is challenging, the nitrogen atom can be oxidized to form an N-oxide, which can then facilitate further reactions, such as selective functionalization at the α-carbon via iminium ion intermediates. Additionally, studies on N-substituted piperidines have demonstrated that rhodium-catalyzed C-H insertion reactions can achieve site-selective functionalization, a process that formally involves oxidation of the carbon framework. nih.govd-nb.info
Reductive Modifications of Functional Groups within the Compound
The core structure of 4-(Oxetan-3-yloxy)piperidine (B1434962) is generally stable under many reductive conditions. The oxetane ring itself is robust and not typically susceptible to reduction. chemrxiv.org Similarly, the piperidine ring is already saturated. Therefore, reductive modifications primarily apply to derivatives of the parent compound.
A key example is found in the synthesis of oxetane-modified amino acids, where a nitro group, introduced via conjugate addition to 3-(nitromethylene)oxetane, is subsequently reduced. scispace.comacs.org This reduction is commonly performed using catalytic hydrogenation with catalysts like Raney Nickel, converting the nitroalkane into a primary amine, which is a crucial step for building peptide-like structures. scispace.com The C=C double bond in side chains of certain derivatives can also be readily reduced by catalytic hydrogenation without affecting the oxetane ring. chemrxiv.org
Nucleophilic and Electrophilic Substitution Reactions on the Core Structure
Nucleophilic Reactions: The strained four-membered oxetane ring can be susceptible to ring-opening by strong nucleophiles, particularly under acidic conditions which activate the ether oxygen. nih.govchemrxiv.org However, the oxetane ring is generally more stable than an epoxide ring, and its stability is enhanced by substitution, which can sterically hinder the approach of a nucleophile. nih.gov The piperidine ring itself is not reactive towards nucleophilic substitution at its carbon atoms unless a leaving group is present. The primary site for nucleophilic character is the nitrogen atom, which is discussed in section 4.4.
Electrophilic Reactions: Direct electrophilic substitution on the C-H bonds of the piperidine ring is a powerful but challenging transformation. researchgate.net Significant advances have been made using transition metal catalysis. Rhodium-catalyzed C-H insertion reactions, for example, allow for the site-selective introduction of new functional groups at the C2 or C4 positions of the piperidine ring, depending on the catalyst and the nature of the nitrogen protecting group. nih.govd-nb.infonih.gov The C3 position is generally deactivated towards this type of reaction due to the inductive electron-withdrawing effect of the nitrogen atom. d-nb.infonih.gov
Selective Functionalization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a key site for functionalization due to its nucleophilicity. A wide array of electrophiles can react at this position, allowing for the synthesis of a diverse library of derivatives. Common transformations include N-alkylation, N-acylation, and the installation of protecting groups. These reactions are fundamental for controlling the subsequent reactivity of the molecule and for building more complex structures. For instance, the attachment of a tert-butyloxycarbonyl (Boc) group is often used to protect the nitrogen during other synthetic steps. nih.govd-nb.info
| Reaction Type | Typical Reagent | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | Introduce alkyl substituents for SAR studies. | nih.gov |
| N-Acylation | Acyl Chlorides, Anhydrides | Formation of amides, modulate basicity. | nih.gov |
| N-Arylation | Aryl Halides (with catalyst) | Synthesis of N-aryl piperidines. | nih.gov |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Formation of N-alkyl bonds. | mdpi.com |
| N-Sulfonylation | Sulfonyl Chlorides | Formation of sulfonamides. | nih.gov |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protecting group for multi-step synthesis. | nih.govd-nb.info |
Incorporation into Biomolecular Constructs
The unique structural features of the oxetane moiety make it an attractive isostere for the carbonyl group in peptides, leading to the development of oxetane-modified peptides (OMPs). acs.org These peptidomimetics can exhibit enhanced stability against enzymatic degradation while retaining biological activity. acs.orgacs.org
The synthesis of oxetane-containing amino acid building blocks is a critical first step for their use in peptide chemistry. A common and effective strategy involves the conjugate addition of an amino ester to 3-(nitromethylene)oxetane. acs.org This is followed by the reduction of the nitro group to a primary amine and subsequent protection, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, to yield a dipeptide building block suitable for solid-phase peptide synthesis (SPPS). scispace.comacs.org This methodology has been developed to allow for the incorporation of a wide range of natural amino acid side chains. scispace.comrsc.org
Another approach begins with oxetan-3-one, which can be converted to methyl (oxetan-3-ylidene)acetate via a Horner–Wadsworth–Emmons reaction. mdpi.com Subsequent aza-Michael addition of amines to this α,β-unsaturated ester yields functionalized 3-substituted oxetane amino acid derivatives. mdpi.com
| Amino Acid Precursor | Yield (Step 1: Conjugate Addition) | Yield (Step 2: Reduction/Fmoc Protection) | Reference |
|---|---|---|---|
| Glu(tBu) | 49% | 43% | scispace.com |
| Ile | 73% | 31% | scispace.com |
| Leu | 64% | 51% | scispace.com |
| Phe | 78% | 54% | scispace.com |
| Val | 75% | 45% | scispace.com |
The integration of oxetane-modified amino acid building blocks into peptide chains is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS). acs.org The Fmoc-protected dipeptide building blocks, synthesized as described above, can be incorporated into a growing peptide chain using standard automated SPPS techniques. acs.org
The process involves anchoring the C-terminal amino acid to a solid support resin. rsc.org The synthesis then proceeds through iterative cycles of Fmoc-deprotection (typically with piperidine in DMF) to free the N-terminal amine, followed by coupling with the next Fmoc-protected amino acid or the oxetane-containing dipeptide building block. rsc.org Coupling agents such as HATU or HCTU are used to facilitate amide bond formation. rsc.org After the full peptide sequence is assembled, it is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the crude oxetane-modified peptide, which is then purified. rsc.org This strategy has been successfully used to create OMP derivatives of bioactive peptides like enkephalin and bradykinin. acs.org
Formation of Advanced Complex Molecular Architectures Using the Compound as a Synthon
The utility of 4-(Oxetan-3-yloxy)piperidine hydrochloride as a synthon is prominently showcased in the synthesis of sophisticated heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine derivatives. These complex molecules form the core of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK), which are crucial for the treatment of certain B-cell malignancies. nih.govnih.gov
In a typical synthetic approach, the secondary amine of the this compound can be deprotected and subsequently reacted with a suitably functionalized pyrazolo[3,4-d]pyrimidine core. This reaction, often a nucleophilic substitution or a coupling reaction, covalently links the piperidine-oxetane fragment to the complex heterocyclic system.
The general synthetic strategy often involves the coupling of the piperidine nitrogen with a reactive site on the pyrazolo[3,4-d]pyrimidine core. This is followed by further functionalization, such as the introduction of an acryloyl group onto the piperidine nitrogen, which is crucial for the covalent and irreversible binding of Ibrutinib to its target. google.com
The following table outlines a generalized reaction scheme for the incorporation of the 4-(Oxetan-3-yloxy)piperidine synthon into a complex pyrazolo[3,4-d]pyrimidine scaffold, a key step in the synthesis of certain kinase inhibitors.
| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate |
|---|---|---|---|
| 4-(Oxetan-3-yloxy)piperidine | Functionalized Pyrazolo[3,4-d]pyrimidine | Nucleophilic Substitution / Coupling | N-substituted Pyrazolo[3,4-d]pyrimidine |
The research into Ibrutinib analogues has also explored modifications of the piperidine and oxetane moieties to improve pharmacological properties, demonstrating the ongoing importance of this synthon in drug discovery and development. nih.gov
The successful integration of this compound into these complex, biologically active molecules underscores its significance as a key building block in modern medicinal chemistry. Its use allows for the creation of structurally diverse and potent therapeutic agents with optimized properties.
Applications of 4 Oxetan 3 Yloxy Piperidine Hydrochloride in Chemical Synthesis and Molecular Design
Utilization as a Versatile Synthetic Building Block in Multistep Synthesis
4-(Oxetan-3-yloxy)piperidine (B1434962) hydrochloride serves as a bifunctional building block, providing two key reactive sites for elaboration in multistep synthetic sequences. The secondary amine of the piperidine (B6355638) ring is a nucleophilic center that can readily participate in a wide array of chemical transformations. Concurrently, the oxetane (B1205548) ring, while generally stable, imparts desirable physicochemical properties to the final molecule. acs.orgrsc.org
The piperidine nitrogen can be functionalized through standard reactions such as N-alkylation, N-arylation, acylation to form amides, reductive amination, and participation in various coupling reactions. This versatility allows for its seamless integration into complex molecular architectures. nih.gov The hydrochloride salt form ensures stability and ease of handling, with the free base being readily generated in situ for reactions requiring a non-protonated amine. The incorporation of this building block is a strategic choice in programs aimed at developing new therapeutic agents, where the oxetane moiety can enhance drug-like properties. researchgate.net
| Reactive Site | Type of Reaction | Resulting Functional Group/Linkage | Application Area |
|---|---|---|---|
| Piperidine Nitrogen (Secondary Amine) | N-Alkylation / N-Arylation | Tertiary Amine | Core scaffold modification |
| Piperidine Nitrogen (Secondary Amine) | Acylation / Sulfonylation | Amide / Sulfonamide | Linker to other molecular fragments |
| Piperidine Nitrogen (Secondary Amine) | Reductive Amination | Tertiary Amine | Introduction of diverse substituents |
| Piperidine Nitrogen (Secondary Amine) | Buchwald-Hartwig Coupling | N-Aryl Bond | Synthesis of complex aryl amines |
Role in the Creation of Novel Heterocyclic Systems
The structural features of 4-(oxetan-3-yloxy)piperidine allow it to be a key component in the synthesis of novel and complex heterocyclic systems. The piperidine ring can act as a scaffold onto which other rings are fused or attached in a spirocyclic fashion. For example, intramolecular reactions involving substituents attached to the piperidine nitrogen can lead to the formation of bicyclic systems.
While the oxetane ring is known for its relative stability under many reaction conditions, its inherent ring strain can be exploited in certain synthetic transformations. utexas.edu Under specific catalytic or acidic conditions, the oxetane can undergo ring-opening reactions, providing access to more complex acyclic or larger heterocyclic structures that would be difficult to synthesize through other means. This dual reactivity—the reliability of the piperidine core and the latent reactivity of the oxetane—makes it a valuable tool for diversity-oriented synthesis, enabling the exploration of new chemical space. acs.org
Strategic Design of Analogues for Structure-Activity Relationship Studies
In medicinal chemistry, the systematic modification of a lead compound is crucial for understanding its structure-activity relationship (SAR), which in turn guides the design of more potent and selective drugs. mdpi.com The 4-(oxetan-3-yloxy)piperidine moiety has become an increasingly popular fragment for inclusion in SAR studies due to the unique and beneficial properties conferred by the oxetane ring. nih.gov
Oxetanes are often used as bioisosteres for other common chemical groups, such as gem-dimethyl or carbonyl groups. nih.gov Replacing these groups with an oxetane can lead to significant improvements in a molecule's physicochemical profile. nih.govnih.gov For instance, the introduction of the polar oxetane ring can increase aqueous solubility and metabolic stability while avoiding the significant increase in lipophilicity associated with alkyl groups like the gem-dimethyl moiety. nih.govnih.gov This allows medicinal chemists to block sites of metabolism or add steric bulk without negatively impacting solubility. nih.gov In one study, replacing a gem-dimethyl group with an oxetane on a piperidine nitrogen significantly improved selectivity and reduced off-target effects by lowering the basicity of the amine. nih.gov
| Property | Effect of Oxetane Introduction | Rationale | Reference |
|---|---|---|---|
| Aqueous Solubility | Generally Increased | The oxetane ring is a polar, hydrogen bond acceptor. | nih.gov |
| Metabolic Stability | Often Improved | Blocks metabolically labile C-H bonds; not easily metabolized. | nih.govacs.org |
| Lipophilicity (LogD) | Reduced or Unchanged | Adds bulk without the high lipophilicity of alkyl groups. | nih.gov |
| Amine Basicity (pKa) | Reduced | The oxetane's inductive electron-withdrawing effect lowers the pKa of nearby amines. | nih.govnih.gov |
Beyond its effects on physicochemical properties, the oxetane ring plays a crucial role as a "conformational lock." nih.gov The four-membered ring is strained and relatively rigid, with a puckered conformation that is more pronounced when substituted. acs.orgutexas.edu When incorporated into a larger molecule, this rigidity can limit the number of accessible conformations. acs.org
Contribution to the Development of Advanced Catalytic Systems
While piperidine derivatives are widely used in the development of ligands for metal catalysts and as organocatalysts, the specific compound 4-(oxetan-3-yloxy)piperidine hydrochloride is not prominently featured in the literature for applications in advanced catalytic systems. The primary focus of research involving this particular building block has been its incorporation as a structural component in bioactive molecules within the field of medicinal chemistry. The stability and electronic properties conferred by the oxetanyloxy substituent make it well-suited for modulating biological interactions rather than participating directly in catalytic cycles.
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
In a typical analysis of 4-(Oxetan-3-yloxy)piperidine (B1434962) hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the oxetane (B1205548) moiety. The protons on the piperidine ring adjacent to the nitrogen atom would likely appear as multiplets in the downfield region due to the electron-withdrawing effect of the nitrogen. The proton at the 4-position of the piperidine ring, bonded to the oxygen, would also exhibit a characteristic chemical shift. The protons of the oxetane ring would present as a set of multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial arrangement.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the piperidine ring would show characteristic signals, with the carbon atom at the 4-position being shifted downfield due to the ether linkage. The carbons of the oxetane ring would also have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be utilized for a comprehensive structural assignment. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, confirming the connectivity of the molecular framework. For stereochemical assignment, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the through-space proximity of protons, providing insights into the relative stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Oxetan-3-yloxy)piperidine hydrochloride (Note: These are predicted values and actual experimental values may vary.)
| Protons | Predicted Chemical Shift (ppm) |
| Piperidine H2, H6 (axial) | 2.8 - 3.2 |
| Piperidine H2, H6 (equatorial) | 3.3 - 3.7 |
| Piperidine H3, H5 (axial) | 1.6 - 2.0 |
| Piperidine H3, H5 (equatorial) | 2.0 - 2.4 |
| Piperidine H4 | 3.8 - 4.2 |
| Oxetane H2', H4' | 4.4 - 4.8 |
| Oxetane H3' | 4.9 - 5.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Piperidine C2, C6 | 45 - 50 |
| Piperidine C3, C5 | 30 - 35 |
| Piperidine C4 | 70 - 75 |
| Oxetane C2', C4' | 75 - 80 |
| Oxetane C3' | 65 - 70 |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.
The predicted monoisotopic mass of the free base, 4-(Oxetan-3-yloxy)piperidine, is 157.1103 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecule [M+H]⁺ at m/z 158.1176. uni.lu The high accuracy of HRMS allows for the confirmation of the molecular formula, C₈H₁₅NO₂.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern would provide valuable structural information, helping to confirm the connectivity of the piperidine and oxetane rings. Potential fragmentation pathways could involve the cleavage of the C-O bond linking the two rings or fragmentation of the piperidine ring itself.
Table 3: Predicted m/z Values for Adducts of 4-(Oxetan-3-yloxy)piperidine uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.11756 |
| [M+Na]⁺ | 180.09950 |
| [M+NH₄]⁺ | 175.14410 |
| [M+K]⁺ | 196.07344 |
X-ray Crystallography for Precise Absolute Configuration and Solid-State Structural Information
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be obtained, this technique can provide unambiguous information about its absolute configuration, bond lengths, bond angles, and crystal packing.
The crystallographic data would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound and for confirming its stereochemistry. The resulting crystal structure would provide a definitive model of the molecule, showing the precise spatial arrangement of all atoms. This is particularly important for compounds with stereocenters, as it allows for the unequivocal determination of their absolute configuration.
At present, specific experimental X-ray crystallographic data for this compound is not publicly available. However, the anticipated data would be presented in a format similar to the table below.
Table 4: Representative X-ray Crystallography Data Table (Note: This is a template and does not represent actual data for the compound.)
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 8.456 |
| c (Å) | e.g., 12.789 |
| β (°) | e.g., 98.76 |
| Volume (ų) | e.g., 1082.1 |
| Z | e.g., 4 |
Chromatographic Methods (e.g., HPLC) for Purity and Chiral Purity Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a research compound. For this compound, a reversed-phase HPLC method would typically be developed to separate the target compound from any impurities.
The method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid or formic acid to improve peak shape. The detector, typically a UV detector, would be set to a wavelength where the compound or any chromophoric impurities absorb light. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Since 4-(Oxetan-3-yloxy)piperidine possesses a chiral center at the 3-position of the oxetane ring, it is crucial to determine its enantiomeric purity if the compound is intended for stereospecific research. Chiral HPLC, using a chiral stationary phase (CSP), would be employed for this purpose. The CSP is designed to interact differently with the two enantiomers, leading to their separation and allowing for the quantification of each. The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The result would be expressed as enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Table 5: Representative HPLC Method Parameters for Purity Determination (Note: This is a template and does not represent a validated method for the compound.)
| Parameter | Condition |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | e.g., 0.1% TFA in Water |
| Mobile Phase B | e.g., 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 10 min |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., UV at 210 nm |
| Column Temperature | e.g., 25 °C |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm oxetane-piperidine linkage (e.g., δ 4.5–5.0 ppm for oxetane protons) and absence of unreacted intermediates .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (retention time ~8–10 min) .
- Melting Point : Decomposition range (175–180°C) as a stability indicator .
Advanced Consideration : X-ray crystallography resolves stereochemical ambiguities, while dynamic vapor sorption (DVS) evaluates hygroscopicity, critical for salt form selection .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Consideration : Scale-up requires explosion-proof equipment due to exothermic HCl release during synthesis. Conduct DSC/TGA to assess thermal stability .
How can computational chemistry aid in the design of derivatives with enhanced pharmacokinetic properties?
Q. Advanced Research Focus
- QSPR Models : Predict logP (target ~2–3) and aqueous solubility using software like Schrödinger or MOE to balance lipophilicity and bioavailability .
- Metabolism Prediction : CYP450 docking studies identify metabolic soft spots (e.g., oxetane ring oxidation) for structural hardening .
- SAR Analysis : Machine learning trains models on bioactivity datasets to prioritize substituents (e.g., fluorination at C3 for metabolic stability) .
What strategies mitigate stability issues during storage and experimental use?
Q. Basic Research Focus
- Storage : Airtight containers with desiccants (silica gel) at –20°C to prevent hydrolysis .
- Solution Stability : Prepare fresh DMSO stocks and avoid freeze-thaw cycles to prevent precipitation .
Advanced Consideration : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring identify degradation pathways (e.g., oxetane ring-opening) for formulation optimization .
How do researchers resolve contradictory data in receptor binding assays?
Q. Advanced Research Focus
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize false positives .
- Counterion Effects : Compare HCl salt vs. free base forms in SPR (surface plasmon resonance) to rule out artifactual binding .
- Orthogonal Assays : Validate hits using ITC (isothermal titration calorimetry) for thermodynamic profiling .
What are the key considerations for designing analogs with improved blood-brain barrier (BBB) penetration?
Q. Advanced Research Focus
- Computational Screening : Prioritize analogs with polar surface area <80 Ų and molecular weight <450 Da .
- In Vitro Models : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) and efflux ratios .
- Pro-drug Strategies : Introduce ester moieties (e.g., ethyl carboxylate) for enhanced passive diffusion, hydrolyzed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
